molecular formula C18H18N2O5 B6088226 N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B6088226
M. Wt: 342.3 g/mol
InChI Key: NXDSDFCIDRSHMV-VXLYETTFSA-N
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Description

N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as EHB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. EHB belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed that N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. The compound is easy to synthesize and is available in high purity. N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is also relatively stable and can be stored for long periods of time. However, N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has some limitations for lab experiments. The compound is insoluble in water, which can make it difficult to administer to animals. In addition, N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of research is to further elucidate the mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Understanding how N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its pharmacological effects could lead to the development of more effective drugs. Another area of research is to study the safety and efficacy of N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in humans. Clinical trials are needed to determine whether N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is safe and effective in humans. Finally, researchers could investigate the potential of N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a treatment for other diseases, such as autoimmune diseases and cardiovascular diseases.
Conclusion:
In conclusion, N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic compound that has potential applications in drug development. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments, including ease of synthesis and stability. However, the compound has some limitations, including insolubility in water and limited safety and efficacy data in humans. Future research on N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide could lead to the development of new and more effective drugs for the treatment of various diseases.

Synthesis Methods

N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction takes place under mild conditions and yields N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in high purity. The simplicity and efficiency of the synthesis method make N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide an attractive compound for drug development.

Scientific Research Applications

N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N'-(3-ethoxy-4-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have a protective effect on the liver, making it a potential treatment for liver diseases.

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-23-16-9-12(7-8-13(16)21)10-19-20-18(22)17-11-24-14-5-3-4-6-15(14)25-17/h3-10,17,21H,2,11H2,1H3,(H,20,22)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDSDFCIDRSHMV-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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